3-Fluorothiophene

Conductive Polymers Electropolymerization DFT Calculations

3-Fluorothiophene (CAS: 3093-88-7) is a monofluorinated heteroaromatic compound with the molecular formula C₄H₃FS (MW: 102.13), characterized by a single fluorine substituent at the 3-position of the thiophene ring. This positional isomerism confers distinct electronic properties relative to its 2-fluoro counterpart, including differences in dipole moment vector, HOMO-LUMO gap, and regioselective reactivity patterns.

Molecular Formula C4H3FS
Molecular Weight 102.13 g/mol
CAS No. 3093-88-7
Cat. No. B1278697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorothiophene
CAS3093-88-7
Molecular FormulaC4H3FS
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESC1=CSC=C1F
InChIInChI=1S/C4H3FS/c5-4-1-2-6-3-4/h1-3H
InChIKeyWPAQIMRFMFRJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorothiophene (CAS: 3093-88-7): Technical Baseline for Procurement and Selection


3-Fluorothiophene (CAS: 3093-88-7) is a monofluorinated heteroaromatic compound with the molecular formula C₄H₃FS (MW: 102.13), characterized by a single fluorine substituent at the 3-position of the thiophene ring . This positional isomerism confers distinct electronic properties relative to its 2-fluoro counterpart, including differences in dipole moment vector, HOMO-LUMO gap, and regioselective reactivity patterns [1]. Commercially available as a colorless to almost colorless clear liquid with a boiling point of 85 °C (lit.) and density of approximately 1.2 g/cm³, it serves as a strategic building block for conductive polymers, organic electronic materials, and pharmaceutical intermediates requiring precise modulation of electronic structure without introducing heavy halogen mass .

Why 3-Fluorothiophene Cannot Be Casually Replaced: Procurement Implications of Positional Isomerism


Substituting 3-fluorothiophene with 2-fluorothiophene or non-fluorinated thiophene is not a neutral procurement decision because the 3-position fluorine fundamentally alters π-electron delocalization patterns, ionization potential, and regioselectivity in cross-coupling reactions [1]. DFT calculations at the B3LYP/6-311++G** level demonstrate that 3-fluorothiophene exhibits greater double-bond delocalization than all other fluorothiophene positional isomers, a property directly correlated with its superior electropolymerization behavior [2]. Additionally, the 3-fluoro substitution pattern enables distinct regioselectivity in Suzuki coupling and electrophilic bromination that cannot be replicated by 2-fluoro analogs, which undergo preferential functionalization at different ring positions [3]. These differences translate into measurable performance gaps in conductive polymer synthesis and liquid crystal applications, making informed selection essential.

3-Fluorothiophene Quantitative Differentiation Evidence: Comparator-Based Selection Guide


Electrochemical Stability and Ionization Potential: 3-Fluorothiophene vs. All Mono-, Di-, Tri-, and Tetrafluorothiophenes

Among all fluorothiophene positional isomers (mono- through tetra-substituted), 3-fluorothiophene and unsubstituted thiophene exhibit electrochemical stability greater than any other fluorothiophene [1]. This finding derives from comprehensive DFT calculations that evaluated charge distribution, spin-density distribution, dipole moment vector, ionization potential, electric polarizability, and nucleus-independent chemical shift (NICS) across the entire fluorothiophene series [1]. The superior electrochemical stability of 3-fluorothiophene is specifically attributed to its unique double-bond delocalization pattern, which is more pronounced than in any other fluorothiophene isomer [2].

Conductive Polymers Electropolymerization DFT Calculations

HOMO-LUMO Gap and NICS Value: 3-Fluorothiophene vs. 3,4-Difluorothiophene vs. All Other Fluorothiophenes

DFT calculations reveal that 3-fluorothiophene and 3,4-difluorothiophene possess the largest nucleus-independent chemical shift (NICS) values among all fluorothiophenes [1]. NICS serves as a computational metric for aromaticity and π-electron delocalization, with larger negative values indicating enhanced aromatic character. The HOMO-LUMO gaps were also calculated across the entire mono-, di-, tri-, and tetrafluorothiophene series, establishing that 3-fluorothiophene achieves an optimal balance between electronic stabilization and reactivity for electropolymerization [1].

Organic Semiconductors Aromaticity Electronic Structure

Synthetic Yield via Optimized Multi-Step Route: 3-Fluorothiophene (49% Overall) vs. Direct Fluorination (34%) vs. Balz-Schiemann (30-32%)

A facile and improved four-step synthetic route to 3-fluorothiophene achieves 49% overall yield [1]. The key fluorination step proceeds in 67% yield using CsF-mediated fluoration of a 2-cyano-3-chlorothiophene intermediate [2]. For procurement context, this contrasts with the traditional Balz-Schiemann fluorination approach, which yields only 30-32% [3], and direct fluorination of thiophene with elemental fluorine, which produces a mixture of 2-fluorothiophene and 3-fluorothiophene in a ratio of approximately 65:35, corresponding to only 34% yield of the desired 3-isomer [4].

Process Chemistry Fluorination Synthetic Methodology

Regioselective Functionalization Control: 3-Fluorothiophene vs. 2-Fluorothiophene in Suzuki Coupling Chemistry

3-Fluorothiophene exhibits distinct regioselectivity in Suzuki cross-coupling reactions compared to its 2-fluoro isomer, enabling controlled synthesis of liquid crystalline materials [1]. Specifically, 3-fluorothiophene derivatives undergo regioselective electrophilic bromination followed by regioselective Suzuki coupling to produce fluorinated liquid crystal compounds that could not be accessed with comparable positional control using 2-fluorothiophene [1]. The regiochemical outcome is dictated by the 3-position fluorine substituent, which directs electrophilic attack to specific ring positions distinct from those favored in 2-fluorothiophene chemistry [2].

Cross-Coupling Liquid Crystals Regioselectivity

Electropolymerization Suitability: 3-Fluorothiophene vs. All Halogenated Thiophene Analogs

The oxidation potential of 3-halogenothiophenes is modulated by the electronic effect of the halogen substituent, with fluorine's strong electron-withdrawing character producing distinct electrochemical behavior compared to chloro, bromo, and iodo analogs [1]. DFT analysis of charge and spin-density distribution, dipole moment, ionization potential, and electric polarizability across the fluorothiophene series establishes that 3-fluorothiophene possesses the most suitable conditions for electropolymerization among all fluorothiophenes [2]. This is attributed to fluorine's unique balance between electronegativity and size, enabling effective π-delocalization without the steric hindrance or excessive molecular weight introduced by heavier halogens [2].

Conducting Polymers Electropolymerization Fluorine Effect

3-Fluorothiophene: Validated Application Scenarios Based on Comparative Evidence


Conductive Polymer Monomer for Electropolymerization

Based on DFT evidence showing 3-fluorothiophene possesses the most suitable electropolymerization conditions among all fluorothiophenes — including electrochemical stability greater than all fluorothiophenes except unsubstituted thiophene and the largest NICS value — this compound is the preferred monomer for synthesizing modified polythiophene conductive polymers with tailored electronic properties [1]. The 3-position fluorine enhances π-delocalization without introducing the excessive molecular weight or steric bulk of chloro or bromo analogs, making it particularly suitable for thin-film conductive coatings requiring high charge mobility per unit mass [2].

Fluorinated Liquid Crystal Intermediate

As demonstrated by Kiryanov et al. (2001), 3-fluorothiophene derivatives successfully enable the synthesis of fluorinated liquid crystals via regioselective electrophilic bromination followed by regioselective Suzuki coupling chemistry [1]. The 3-fluoro substitution pattern directs functionalization to specific ring positions that cannot be accessed with equivalent selectivity using 2-fluorothiophene, providing a strategic advantage in designing liquid crystalline materials with modified mesomorphic properties. The non-fluorinated analog MHDDOPTCOB serves as the comparative baseline for evaluating fluorination effects on liquid crystal performance [1].

Organic Thin-Film Transistor (OTFT) and Organic Solar Cell Building Block

3-Fluorothiophene functions as an effective π-bridge comonomer in fluorinated conjugated polymers for organic electronics applications. Studies on fDT-DPP and related 3-fluorothiophene comonomers demonstrate their successful incorporation into highly fluorinated polymers via direct heteroarylation polymerization [1]. In terpolymer systems where the ratio of thiazole to fluorinated thiophene (Tz/FS) was systematically varied, materials with a 50:50 Tz/FS ratio achieved electron mobility up to 0.69 cm² V⁻¹ s⁻¹ [2]. The 3-fluorothiophene moiety contributes to fine-tuning HOMO-LUMO energy levels and intermolecular interactions, as corroborated by regioselective fluorination studies showing that fluorine position and number directly modulate molecular orbital energies in organic semiconductors [3].

Pharmaceutical Intermediate Precursor

3-Fluorothiophene serves as the foundational building block for synthesizing 3-fluorothiophene-2-carboxylic acid (CAS: 32431-84-8) and 3-fluorothiophene-2-carbaldehyde, which are established intermediates in medicinal chemistry programs targeting D-amino acid oxidase (DAAO) inhibitors for neurological disorders and anti-norovirus agents [1]. The 3-fluoro substitution enhances metabolic stability via the strong C-F bond while modulating lipophilicity and target binding affinity. Fluorothiophene derivatives containing the 3-fluoro motif have been identified as potent MMP-12 (macrophage metalloelastase) inhibitors with therapeutic relevance in COPD, emphysema, and arthritis [2].

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